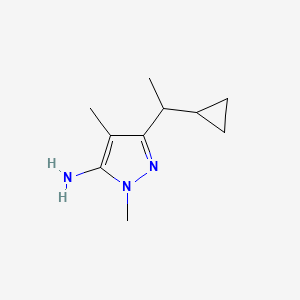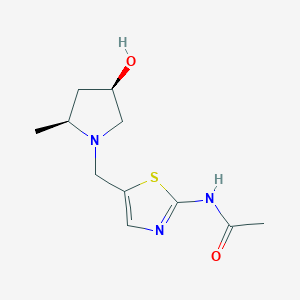
1-Benzyl-5-methylpyrrolidine-3-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzyl-5-methylpyrrolidine-3-thiol is a chemical compound with the molecular formula C12H17NS. This compound is characterized by a pyrrolidine ring substituted with a benzyl group at the nitrogen atom, a methyl group at the 5-position, and a thiol group at the 3-position. The presence of the thiol group imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications.
准备方法
The synthesis of 1-Benzyl-5-methylpyrrolidine-3-thiol typically involves the construction of the pyrrolidine ring followed by the introduction of the benzyl, methyl, and thiol substituents. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino acids or other nitrogen-containing compounds.
Introduction of the Benzyl Group: Benzylation can be performed using benzyl halides in the presence of a base.
Methylation: The methyl group can be introduced using methylating agents such as methyl iodide.
Thiol Group Introduction: The thiol group can be introduced through thiolation reactions using thiolating agents like thiourea or hydrogen sulfide.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.
化学反应分析
1-Benzyl-5-methylpyrrolidine-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: Reduction reactions can convert disulfides back to thiols using reducing agents like dithiothreitol or sodium borohydride.
Substitution: The benzyl and methyl groups can participate in substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Addition: The thiol group can undergo addition reactions with electrophiles, forming thioethers or other derivatives.
Common reagents and conditions used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-Benzyl-5-methylpyrrolidine-3-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s thiol group makes it useful in studying redox biology and thiol-disulfide exchange reactions.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1-Benzyl-5-methylpyrrolidine-3-thiol involves its interaction with molecular targets through its functional groups. The thiol group can form covalent bonds with electrophilic centers in proteins and other biomolecules, affecting their function. The benzyl and methyl groups can influence the compound’s binding affinity and specificity for its targets. The exact molecular pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
1-Benzyl-5-methylpyrrolidine-3-thiol can be compared with other similar compounds such as:
1-Benzyl-3-pyrrolidinol: This compound has a hydroxyl group instead of a thiol group, leading to different chemical reactivity and applications.
1-Benzyl-2-pyrrolidinone: This compound contains a carbonyl group, which imparts different properties and uses.
1-Methyl-3-pyrrolidinol: Similar to 1-Benzyl-3-pyrrolidinol but with a methyl group, affecting its chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C12H17NS |
|---|---|
分子量 |
207.34 g/mol |
IUPAC 名称 |
1-benzyl-5-methylpyrrolidine-3-thiol |
InChI |
InChI=1S/C12H17NS/c1-10-7-12(14)9-13(10)8-11-5-3-2-4-6-11/h2-6,10,12,14H,7-9H2,1H3 |
InChI 键 |
LBTDVLZVTGNQQM-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(CN1CC2=CC=CC=C2)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



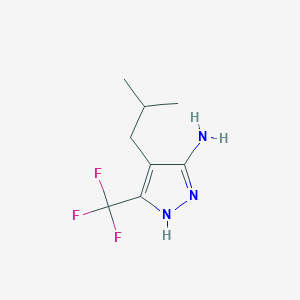
![5,5-difluoro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B15276127.png)
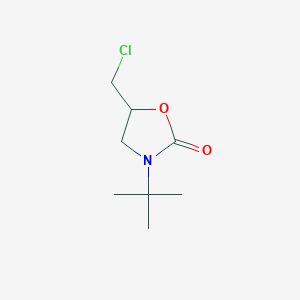

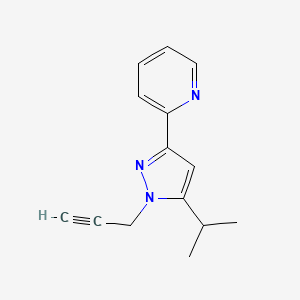
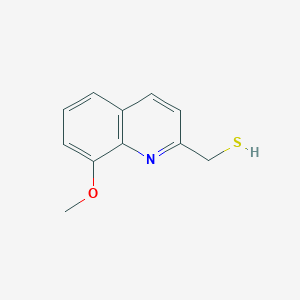
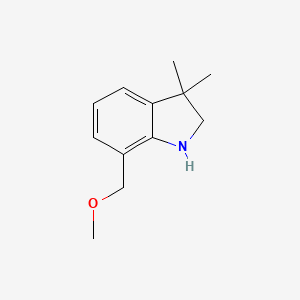
![(Furan-2-ylmethyl)[(4-methylmorpholin-2-yl)methyl]amine](/img/structure/B15276175.png)



